
Azocan-1-yl(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azocan-1-yl(pyridin-3-yl)methanone, also known as APC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a heterocyclic compound that contains both an azocane ring and a pyridine ring, and it is synthesized through a multi-step process that involves the reaction of pyridine with various reagents.
作用机制
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in the transmission of signals between neurons, and they are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a number of biochemical and physiological effects, particularly in the brain. Azocan-1-yl(pyridin-3-yl)methanone has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the reward pathway and is implicated in addiction. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
实验室实验的优点和局限性
Azocan-1-yl(pyridin-3-yl)methanone has a number of advantages for use in lab experiments. It has a high affinity for certain types of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, which is an area of active research. However, there are also limitations to the use of Azocan-1-yl(pyridin-3-yl)methanone in lab experiments. It is a relatively complex molecule, which makes synthesis challenging, and it may have off-target effects that could complicate data interpretation.
未来方向
There are a number of potential future directions for research on Azocan-1-yl(pyridin-3-yl)methanone. One area of active research is the development of more efficient synthesis methods for Azocan-1-yl(pyridin-3-yl)methanone, which could improve the yield and purity of the final product. Additionally, there is ongoing research into the potential therapeutic applications of Azocan-1-yl(pyridin-3-yl)methanone, particularly in the treatment of neurological disorders such as addiction. Finally, there is interest in exploring the potential use of Azocan-1-yl(pyridin-3-yl)methanone as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes.
合成方法
The synthesis of Azocan-1-yl(pyridin-3-yl)methanone involves the reaction of pyridine with a series of reagents, including sodium hydride, methyl iodide, and 1-bromooctane. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of Azocan-1-yl(pyridin-3-yl)methanone. The synthesis of Azocan-1-yl(pyridin-3-yl)methanone has been extensively studied, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
科学研究应用
Azocan-1-yl(pyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a high affinity for certain types of nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, as it has been shown to modulate the release of dopamine in the brain.
属性
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
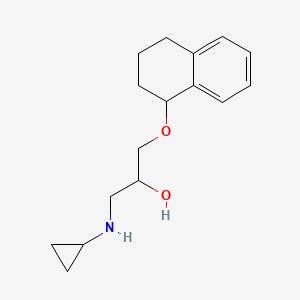
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
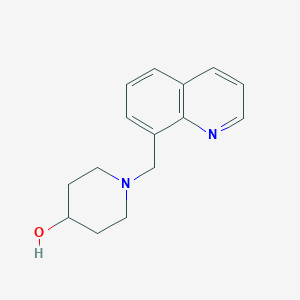

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)

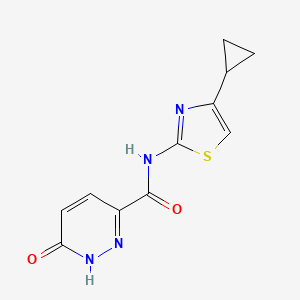
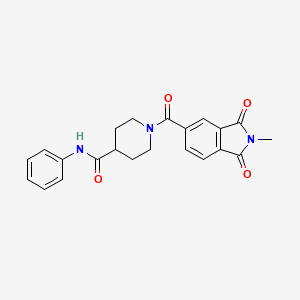
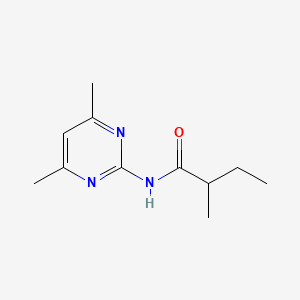
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)